molecular formula C15H10Cl2O4 B5854784 5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate

5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate

Cat. No. B5854784
M. Wt: 325.1 g/mol
InChI Key: QUBWBBNRCMIMKW-UHFFFAOYSA-N
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Description

5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate, also known as FMDCB, is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. This complexation leads to a change in the electronic structure of 5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate, resulting in a change in its fluorescence properties. The exact nature of this complexation process is still under investigation.
Biochemical and Physiological Effects
5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of this compound on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate is its high selectivity for metal ions such as zinc and copper. This makes it a useful tool for studying the role of these ions in biological systems. Additionally, 5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate is relatively easy to synthesize and is stable under a wide range of conditions.
However, there are also some limitations to using 5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate in lab experiments. One of these is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the synthesis process for 5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate can be time-consuming and requires specialized equipment.

Future Directions

There are several potential future directions for research on 5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate. One of these is to further investigate the mechanism of action of the compound and its complexation with metal ions. This could lead to a better understanding of the role of metal ions in biological systems and could potentially lead to the development of new therapeutic agents.
Another potential direction for research is to explore the use of 5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate as a fluorescent probe for other metal ions and molecules of interest. This could expand the range of applications for this compound and could lead to new discoveries in various fields of scientific research.
Conclusion
In conclusion, 5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate is a chemical compound that has potential applications in various fields of scientific research. Its high selectivity for metal ions such as zinc and copper makes it a useful tool for studying the role of these ions in biological systems. Further research is needed to fully understand the mechanism of action of 5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate and its potential applications in other areas of scientific research.

Synthesis Methods

5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate can be synthesized by reacting 5-formyl-2-methoxyphenol with 2,5-dichlorobenzoic acid in the presence of a catalyst. The reaction proceeds via an esterification process and typically requires high temperatures and a long reaction time. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate has been found to have potential applications in various fields of scientific research. One of its main uses is as a fluorescent probe for detecting and imaging metal ions such as zinc and copper. 5-formyl-2-methoxyphenyl 2,5-dichlorobenzoate is able to selectively bind to these metal ions, leading to a change in its fluorescence properties that can be detected using spectroscopic techniques. This makes it a useful tool for studying the role of metal ions in biological systems.

properties

IUPAC Name

(5-formyl-2-methoxyphenyl) 2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-20-13-5-2-9(8-18)6-14(13)21-15(19)11-7-10(16)3-4-12(11)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBWBBNRCMIMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Formyl-2-methoxyphenyl) 2,5-dichlorobenzoate

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